Evidence 1 – Tetrol I-1 Dominance Over Tetrol II-2: Anti/Syn BPDE-DNA Adduct Ratio of 6.7 in Human Skin
In human skin topically treated with coal tar, the predominant BaP tetrol released after acid hydrolysis of BPDE-DNA adducts was Tetrol I-1 (the (7R,8S,9R,10S)-rel isomer). The Tetrol I-1/Tetrol II-2 ratio, corresponding to the anti‑BPDE/syn‑BPDE adduct ratio, was 6.7 [1]. This means Tetrol I-1 accounts for approximately 87% of the total BPDE‑derived tetrol signal, demonstrating that this specific stereoisomer quantitatively dominates the biologically relevant DNA‑damage pathway. No other tetrol isomer approaches this level of in vivo adduct representation.
| Evidence Dimension | Relative abundance of BPDE-DNA adduct hydrolysis products in human skin |
|---|---|
| Target Compound Data | Tetrol I-1: predominant species; % of total = 87% (ratio basis) |
| Comparator Or Baseline | Tetrol II-2: minor species; Tetrol I-1/Tetrol II-2 ratio = 6.7 |
| Quantified Difference | Tetrol I-1 is 6.7-fold more abundant than Tetrol II-2 in human skin BPDE-DNA adducts |
| Conditions | Human skin from atopic dermatitis patients topically treated with coal tar ointment; tetrols released by acid hydrolysis of isolated DNA; HPLC with fluorescence detection. |
Why This Matters
A procurement decision selecting Tetrol II-2 or a mixed isomer standard would under-represent the carcinogenic DNA-adduct burden by ~85%, leading to severe underestimation of BaP genotoxic exposure in human biomonitoring programs.
- [1] Rojas M, Godschalk R, Alexandrov K, Cascorbi I, Kriek E, Ostertag J, Van Schooten FJ, Bartsch H. Myeloperoxidase –463A variant reduces benzo[a]pyrene diol epoxide DNA adducts in skin of coal tar treated patients. Carcinogenesis. 2001 Jul;22(7):1015-8. PMID: 11408343. View Source
